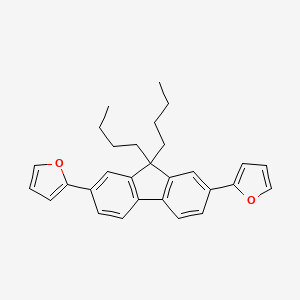

2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran

Description

2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran is a fluorene-based compound featuring two butyl groups at the 9-position of the fluorene core and two furan moieties linked at the 2,7-positions. This structure combines the rigid, planar fluorene backbone with the electron-rich furan heterocycles, making it a candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) or polymer semiconductors. The butyl substituents enhance solubility in organic solvents, facilitating solution-based processing for thin-film devices .

Properties

CAS No. |

922705-11-1 |

|---|---|

Molecular Formula |

C29H30O2 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-[9,9-dibutyl-7-(furan-2-yl)fluoren-2-yl]furan |

InChI |

InChI=1S/C29H30O2/c1-3-5-15-29(16-6-4-2)25-19-21(27-9-7-17-30-27)11-13-23(25)24-14-12-22(20-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |

InChI Key |

CIEFXNXRLRHPPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C2=C(C=CC(=C2)C3=CC=CO3)C4=C1C=C(C=C4)C5=CC=CO5)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the development of fluorescent probes for biological imaging.

Medicine: It is being investigated for its potential use in drug delivery systems.

Mechanism of Action

The mechanism by which 2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran exerts its effects is primarily through its interaction with electronic devices. The compound’s unique structure allows it to efficiently transport charge carriers, making it an excellent material for use in electronic applications. The molecular targets and pathways involved include the conduction band and valence band of the material, which facilitate the movement of electrons and holes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Fluorene derivatives are often modified at the 9-position (alkyl chains) and the 2,7-positions (heterocyclic or aromatic units). Key comparisons include:

Thermal and Optoelectronic Properties

- Thermal Stability : Dimethyl and benzimidazole-substituted derivatives (e.g., 15a) exhibit exceptional thermal stability (m.p. >400°C), whereas alkylated derivatives like the target compound (dibutyl) and dioctyl-thiophene (QH-5156) have lower melting points due to flexible alkyl chains .

- Optical Behavior : Furan-linked compounds generally show blue-shifted emission compared to thiophene analogues due to furan’s lower electron density. For example, benzimidazole-fluorene hybrids (15a) emit at ~550 nm, while thiophene derivatives (QH-5156) may exhibit red-shifted emission .

- Charge Transport : Thiophene linkages (QH-5156) enhance charge mobility compared to furan, making them superior for transistor applications. Benzofuran derivatives (I) balance planarity and solubility, favoring hole transport in OLEDs .

Solubility and Processability

- Alkyl Chain Impact: Longer alkyl chains (e.g., dioctyl in QH-5156) improve solubility in nonpolar solvents but reduce crystallinity. The target compound’s dibutyl groups strike a balance between solubility (for solution processing) and structural rigidity .

- Heterocycle Influence : Benzimidazole units (15a) reduce solubility due to hydrogen bonding, whereas furan/thiophene derivatives remain processable in common organic solvents .

Research Findings and Trends

- Synthetic Flexibility : Fluorene derivatives are highly modular; substituents at the 9-position and 2,7-linkages can be tuned for target properties. For example, borolane-functionalized derivatives (e.g., 2,2'-(9,9-bis(6-bromohexyl)fluorene-2,7-diyl)bis(dioxaborolane)) serve as precursors for conjugated polymers .

- Emerging Trends : Water-soluble fluorene polymers (e.g., sulfonated polyimides) are gaining traction in fuel cell membranes, though this is less relevant to the target compound .

Biological Activity

2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran is a compound of significant interest in the field of organic materials and medicinal chemistry. This compound is characterized by its unique structure that combines fluorene and difuran moieties, which may contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies.

Chemical Structure

The chemical formula for this compound is , indicating the presence of dibutyl groups attached to the fluorene backbone. The difuran units enhance its electronic properties, making it a candidate for various biological applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, fluorene derivatives have shown promising results against multidrug-resistant bacterial strains. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial growth and proliferation.

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound Name | Target Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 10 | |

| Compound B | E. coli | 12 | |

| Compound C | P. aeruginosa | 8 |

These results suggest that modifications to the fluorene structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of fluorene-based compounds has also been a focus of research. Studies have shown that certain derivatives exhibit significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The compounds' effectiveness often correlates with their ability to induce apoptosis and inhibit cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 5.0 | |

| Compound B | MDA-MB-231 | 3.5 | |

| Compound C | WI-38 | >50 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds as therapeutic agents.

The efficacy of this compound and its derivatives can be attributed to their interaction with biological macromolecules. The binding affinity towards DHFR suggests a dual action mechanism where both antimicrobial and anticancer activities can be achieved through similar pathways.

Molecular docking studies reveal that these compounds can effectively bind to the active site of DHFR, leading to competitive inhibition and subsequent disruption of nucleotide synthesis essential for DNA replication in both bacteria and cancer cells.

Case Studies

- Antimicrobial Study : A recent study evaluated a series of fluorene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the alkyl chain length significantly impacted antimicrobial activity, with dibutyl derivatives showing enhanced effects compared to their dioctyl counterparts .

- Anticancer Study : Another investigation focused on the cytotoxic effects of fluorene-based compounds against various cancer cell lines. The study concluded that certain structural modifications led to improved selectivity towards cancer cells over normal fibroblasts, suggesting a favorable therapeutic index .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)difuran, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging boronate esters at the 2,7-positions of the fluorene core. Key steps include:

- Pre-functionalization : Introduce dibutyl groups at the 9-position via alkylation under strong bases (e.g., NaH) in aprotic solvents like THF .

- Coupling Optimization : Use Pd(PPh₃)₄ catalysts with aryl halides and furan derivatives. Reaction temperature (80–110°C) and solvent polarity (toluene/DMF mixtures) critically affect yield. Monitor via TLC and GC-MS for intermediate purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol ensures structural integrity .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C–C ~1.48 Å) and dihedral angles between fluorene and furan moieties, confirming planarity .

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies butyl protons (δ 0.5–1.5 ppm) and furan aromatic signals (δ 6.5–7.5 ppm). ¹³C NMR distinguishes sp³ carbons in alkyl chains (δ 20–35 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 462.256 [M+H]⁺) and fragmentation patterns .

Advanced: How do substituents on the fluorene core modulate electronic properties, and what computational methods validate these effects?

Methodological Answer:

- Electron-Withdrawing/Donating Effects : Butyl groups enhance solubility but minimally affect conjugation. Furan substituents lower LUMO levels (~3.1 eV) compared to thiophene analogs, as shown by cyclic voltammetry .

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax ~350 nm) to validate π→π* transitions .

- Charge Transport : Marcus theory applied to hole mobility (µh ~10⁻³ cm²/Vs) predicts device performance in organic field-effect transistors (OFETs) .

Advanced: How can researchers reconcile discrepancies between theoretical predictions and experimental optoelectronic data?

Methodological Answer:

- Theoretical-Experimental Calibration : Use time-dependent DFT (TD-DFT) to simulate absorption spectra. Adjust solvent polarity parameters (e.g., PCM model) to match experimental shifts .

- Batch Variability Analysis : Investigate synthetic impurities (e.g., residual palladium) via ICP-MS, which may quench fluorescence and distort results .

- Morphological Factors : Atomic force microscopy (AFM) assesses thin-film crystallinity, as amorphous domains can reduce charge mobility despite favorable computational predictions .

Advanced: What experimental designs assess environmental stability under operational conditions?

Methodological Answer:

- Accelerated Aging : Expose thin films to UV irradiation (λ = 365 nm, 100 mW/cm²) in humidity chambers (85% RH). Monitor degradation via FT-IR (C=O bond formation at 1700 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (Td ~300°C) under nitrogen. Correlate with DSC to identify glass transition temperatures (Tg) .

- Electrochemical Stability : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) evaluates redox reversibility over 100 cycles. Hysteresis indicates oxidative degradation .

Advanced: What are critical considerations for integrating this compound into organic electronic devices?

Methodological Answer:

- Thin-Film Fabrication : Spin-coating (2000 rpm, chlorobenzene) achieves uniform layers (~100 nm). Annealing (150°C, 10 min) enhances crystallinity .

- Interfacial Engineering : Use MoO₃/PEDOT:PSS hole-injection layers to reduce energy barriers (WF ~5.1 eV). Kelvin probe force microscopy (KPFM) maps work function alignment .

- Device Testing : OFETs with Au electrodes measure mobility (µFET). Compare with space-charge-limited current (SCLC) models to validate charge transport mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.